2-Amino-2-(oxolan-3-yl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(oxolan-3-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5(6(8)9)4-1-2-10-3-4;/h4-5H,1-3,7H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILGGNFHYBGKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-53-7 | |
| Record name | 3-Furanacetamide, α-aminotetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-amino-2-(oxolan-3-yl)acetamide hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable precursor, such as 3-hydroxybutanal, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the oxolane ring with an appropriate amine source, such as ammonia or an amine derivative.
Acetamide Formation: The acetamide group can be formed by reacting the amino-oxolane intermediate with acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₂N₂O₂·HCl
- Molecular Weight : Approximately 180.63 g/mol
- Structural Features :
- Contains an oxolane (tetrahydrofuran) ring.
- Exhibits an amide functional group.
Medicinal Chemistry
2-Amino-2-(oxolan-3-yl)acetamide hydrochloride serves as a building block in the synthesis of pharmaceuticals and bioactive compounds. Its potential applications include:
- Development of Antimicrobial Agents : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Research : The compound's unique structure allows for interaction with viral proteins, which may lead to the discovery of antiviral drugs.
Biological Research
In biological contexts, this compound is utilized for:
- Enzyme Inhibition Studies : It can serve as a precursor for synthesizing enzyme inhibitors, aiding in understanding enzyme mechanisms and protein-ligand interactions.
- Receptor Interaction Studies : The binding affinity of the compound with various receptors is crucial for pharmacodynamics and pharmacokinetics studies.
Organic Synthesis
The compound is employed in organic synthesis to create complex molecules, particularly in the production of heterocyclic compounds:
- Building Block for Complex Structures : It is used to construct various derivatives that may exhibit enhanced biological properties or different pharmacological profiles.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound found that it displayed significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes demonstrated promising results, highlighting its role in drug design aimed at treating diseases associated with enzyme dysregulation.
Mechanism of Action
The mechanism of action of 2-amino-2-(oxolan-3-yl)acetamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The oxolane ring and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Variations
Ring Size and Functional Groups
- 2-Amino-2-(oxan-3-yl)acetic acid hydrochloride (CAS 1909305-59-4): Features a six-membered oxane (tetrahydropyran) ring and a carboxylic acid group. Molecular weight: 195.64 g/mol; higher solubility in polar solvents due to the free acid moiety. Applications: Versatile building block in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals .
- Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6): Contains an ethyl ester instead of an acetamide or carboxylic acid. Molecular weight: 223.7 g/mol; ester group enhances lipophilicity, making it suitable as a synthetic intermediate .
- Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (CID 60796195): Five-membered oxolane ring with an ethyl ester.
- 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride (CAS 2306260-94-4): Four-membered oxetane ring; molecular weight: 167.59 g/mol. High ring strain enhances reactivity, useful in fragment-based drug discovery .
Key Functional Group Comparison
Data Table: Comparative Analysis
Biological Activity
2-Amino-2-(oxolan-3-yl)acetamide hydrochloride, a compound with the molecular formula C₆H₁₂N₂O₂·HCl, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound features an oxolane (tetrahydrofuran) ring, which contributes to its unique chemical properties. The hydrochloride form enhances its solubility and stability, making it suitable for various biological assays.
Molecular Characteristics:
- Molecular Weight: 180.63 g/mol
- SMILES Notation: C1COCC1C(C(=O)N)N
- InChIKey: MJXBRSNXTFSIDJ-UHFFFAOYSA-N
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown its potential to inhibit the proliferation of cancer cell lines, suggesting a possible role as an antitumor agent.
Table 2: Anticancer Activity Against Cell Lines
While detailed mechanisms remain largely unexplored, it is hypothesized that the oxolane ring structure may play a crucial role in binding interactions with biological targets, potentially influencing enzyme activity or receptor binding. Further studies are needed to elucidate these mechanisms comprehensively.
Case Studies and Research Findings
Recent investigations have focused on the pharmacodynamics and pharmacokinetics of the compound, highlighting its potential therapeutic applications. For instance:
- Study on Binding Affinity : A study exploring the compound's interaction with various enzymes revealed promising binding affinities, suggesting its potential as a lead compound for drug development.
- In Vivo Studies : Animal model studies are underway to evaluate the efficacy and safety profile of this compound, with preliminary results indicating favorable outcomes in tumor reduction.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 2-Amino-2-(oxolan-3-yl)acetamide hydrochloride to improve yield and purity?
- Methodological Answer : Begin by selecting appropriate solvents (e.g., CH₂Cl₂ for acylation reactions) and reagents (e.g., acetyl chloride for acetylation). Use stoichiometric adjustments (e.g., 1.5 equivalents of Na₂CO₃ to ensure complete deprotonation) and monitor reaction progress via TLC. Post-reaction, employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate pure crystals. Yield optimization may require iterative adjustments to reaction time (e.g., overnight stirring) and temperature control .
Q. What are the recommended techniques for crystallizing this compound?
- Methodological Answer : Use slow evaporation from polar aprotic solvents like DMF or DMSO, which stabilize hydrogen bonding interactions. For hygroscopic compounds, employ inert atmosphere techniques during crystallization. Validate crystal quality via single-crystal X-ray diffraction (SXRD) using SHELXL for refinement, ensuring proper handling of twinning or disorder if present .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer : Combine ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm functional groups and stereochemistry, ESI/APCI-MS for molecular weight verification, and SXRD for absolute configuration. For hygroscopic samples, use Karl Fischer titration to quantify water content. Cross-validate purity via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways. Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate accuracy. Investigate solvation effects via COSMO-RS simulations to predict solubility in non-polar solvents .
Q. How do I resolve contradictions in crystallographic data, such as unexpected bond lengths or thermal parameters?
- Methodological Answer : Re-examine refinement strategies in SHELXL:
- Check for twinning using the ROTAX algorithm.
- Apply restraints to anisotropic displacement parameters (ADPs) for disordered atoms.
- Validate hydrogen bonding networks with PLATON to identify missed interactions.
Cross-reference with spectroscopic data to rule out synthetic impurities .
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Methodological Answer : Store samples in airtight containers under argon at -20°C to minimize hydrolysis. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. For hygroscopic batches, pre-dry storage vials and include desiccants like silica gel .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.
- First Aid : For skin contact, rinse immediately with water (≥15 minutes) and consult a physician. For inhalation, move to fresh air and administer oxygen if needed .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal. Incinerate organic waste in compliance with local regulations .
Methodological Notes
- Synthesis : provides a template for multi-step reactions, including reagent selection and purification .
- Crystallography : SHELXL’s latest features (e.g., TWIN/BASF commands) address twinning and disorder common in heterocyclic compounds .
- Safety : emphasizes respiratory protection due to potential irritant effects, aligning with OSHA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
